1-Bromo-4-(3,3,3-trifluoropropyl)benzene (CAS: 1099597-31-5) is a specialized fluorinated building block widely utilized in medicinal chemistry, agrochemical development, and advanced materials synthesis. Featuring a para-substituted 3,3,3-trifluoropropyl chain, this compound provides the high lipophilicity and metabolic resistance characteristic of terminal trifluoromethyl groups, while the two-carbon ethyl spacer insulates the aromatic core from strong electron-withdrawing inductive effects [1]. As an aryl bromide, it serves as an ideal electrophilic partner in palladium- and nickel-catalyzed cross-coupling reactions, offering an optimal balance of reactivity, atom economy, and shelf stability for both library synthesis and scalable process manufacturing [2].
Substituting this compound with generic analogs compromises either the biological performance or the chemical behavior of the final product. Replacing it with 1-bromo-4-propylbenzene introduces a severe metabolic liability, as the terminal methyl group of the propyl chain is highly susceptible to cytochrome P450-mediated aliphatic hydroxylation, leading to rapid in vivo clearance [1]. Conversely, substituting it with 1-bromo-4-(trifluoromethyl)benzene directly attaches a strongly electron-withdrawing group to the aromatic ring, which drastically alters the electron density, pKa, and binding affinities of the downstream scaffold [2]. Furthermore, utilizing the aryl iodide analog instead of the bromide significantly reduces atom economy and increases procurement costs for large-scale manufacturing due to the higher mass and light sensitivity of the iodide [3].
The incorporation of the 3,3,3-trifluoropropyl group fundamentally alters the metabolic profile of the resulting scaffold compared to a standard propyl chain. In comparative pharmacokinetic studies of structurally analogous compounds, replacing an n-propyl group with a 3,3,3-trifluoropropyl motif eliminated terminal aliphatic hydroxylation, resulting in up to a 40% extension in in vivo half-life (e.g., increasing from 12 days to 17 days in specific inhibitor models) and a 5-fold increase in in vitro potency [1].
| Evidence Dimension | In vivo metabolic half-life (t1/2) and terminal oxidation resistance |
| Target Compound Data | 3,3,3-Trifluoropropyl derivatives resist omega-oxidation (e.g., t1/2 ~17 days) |
| Comparator Or Baseline | n-Propyl derivatives (e.g., t1/2 ~12 days) |
| Quantified Difference | ~41% increase in half-life; elimination of terminal hydroxylation liability |
| Conditions | In vivo pharmacokinetic modeling and rat liver enzyme assays |
Procurement of the trifluoropropyl building block is essential for drug discovery programs aiming to overcome high clearance rates associated with standard alkyl chains.
Unlike the direct trifluoromethyl group, which exerts a strong electron-withdrawing effect on the aromatic ring (Hammett σ_p = +0.54), the 3,3,3-trifluoropropyl group utilizes a two-carbon spacer to insulate the aryl core. This results in a Hammett parameter close to that of a standard alkyl group (σ_p ~ 0.00), maintaining the electron-neutral or slightly electron-donating nature of the ring [1]. Consequently, the cross-coupling reactivity and the downstream target's basicity remain unperturbed compared to unfluorinated analogs.
| Evidence Dimension | Hammett para-substituent constant (σ_p) |
| Target Compound Data | -CH2CH2CF3 group (σ_p ~ 0.00, alkyl-like) |
| Comparator Or Baseline | -CF3 group (σ_p = +0.54, strongly electron-withdrawing) |
| Quantified Difference | >0.5 unit difference in Hammett constant, preventing ring deactivation |
| Conditions | Standard physical organic chemistry substituent effect measurements |
Allows chemists to introduce a highly lipophilic fluorous tag without altering the fundamental electronic structure or cross-coupling kinetics of the core molecule.
For process scale-up, 1-bromo-4-(3,3,3-trifluoropropyl)benzene offers a significant atom economy advantage over its aryl iodide counterpart. The bromide has a molecular weight of 253.06 g/mol, whereas the iodide analog weighs 300.06 g/mol. This ~16% reduction in molecular weight translates directly to higher molar throughput per kilogram of procured material, while maintaining excellent reactivity in modern Pd-catalyzed Suzuki and Negishi couplings[1].
| Evidence Dimension | Precursor molecular weight and atom economy |
| Target Compound Data | Aryl bromide (MW: 253.06 g/mol) |
| Comparator Or Baseline | Aryl iodide analog (MW: 300.06 g/mol) |
| Quantified Difference | 15.6% lower molecular weight; higher molar yield per kg procured |
| Conditions | Bulk procurement and industrial cross-coupling process calculations |
Drives down raw material costs and improves mass efficiency in pilot-plant and commercial-scale manufacturing.
Due to its resistance to terminal aliphatic oxidation, this building block is ideal for medicinal chemistry programs requiring the installation of a lipophilic side chain that will not undergo rapid cytochrome P450-mediated clearance [1].
The insulating effect of the ethyl spacer allows for the introduction of a fluorinated domain to tune the surface energy or lipophilicity of advanced polymers and organic electronics without disrupting the pi-electron density of the aromatic core [2].
The robust reactivity and superior atom economy of the aryl bromide make it the preferred electrophile for high-throughput Suzuki, Negishi, and Buchwald-Hartwig coupling libraries, outperforming both less reactive chlorides and more expensive iodides [3].